Ethylphosphonic dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

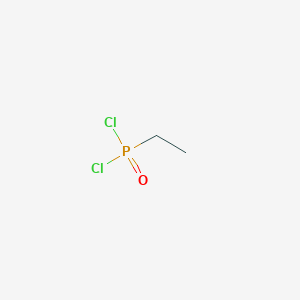

2D Structure

3D Structure

Properties

IUPAC Name |

1-dichlorophosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJXSYVHQEVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147658 | |

| Record name | Phosphonic dichloride, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-50-8 | |

| Record name | Ethylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic dichloride, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic dichloride, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylphosphonic Dichloride (CAS 1066-50-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethylphosphonic dichloride (CAS 1066-50-8), a highly reactive organophosphorus compound. It serves as a crucial intermediate in the synthesis of a wide range of chemical products, including agrochemicals, flame retardants, and potential pharmaceutical agents. This guide details its physicochemical properties, chemical reactivity, synthetic applications, and critical safety protocols.

Physicochemical and Identification Properties

This compound is a colorless to pale yellow liquid known for its pungent odor.[1] It is soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758) but reacts violently with water.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1066-50-8[4] |

| EC Number | 213-918-3[4] |

| Molecular Formula | C₂H₅Cl₂OP[1][3][4] |

| Molecular Weight | 146.94 g/mol [4][5] |

| InChI Key | OWGJXSYVHQEVHS-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CCP(=O)(Cl)Cl[2] |

| Synonyms | Dichloroethylphosphine oxide, Ethanephosphonyl chloride, Ethylphosphonic acid dichloride, P-Ethylphosphonic dichloride[1][2][3] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Physical State | Liquid[4][6] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Density | 1.376 g/mL at 25 °C[4] |

| Boiling Point | 71-72 °C at 12 mmHg[4] |

| Refractive Index | n20/D 1.465[3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup[4] |

| Water Solubility | Reacts with water[1][2] |

Chemical Reactivity and Stability

This compound is a moisture-sensitive compound characterized by its high reactivity, primarily due to the two phosphorus-chlorine bonds.[1][2][6]

Reactivity with Water (Hydrolysis) It reacts violently with water, hydrolyzing to form ethylphosphonic acid and corrosive hydrogen chloride gas.[1][6] This reaction is exothermic and presents a significant hazard.

Caption: Hydrolysis of this compound.

Incompatibilities The compound is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[6][7] It may also react vigorously or explosively if mixed with ethers (like diisopropyl ether) in the presence of trace metal salts.[7][8]

Hazardous Decomposition When heated or in a fire, it decomposes to produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, phosphine, and hydrogen chloride gas.[6]

Table 3: Reactivity Profile

| Condition | Reactivity | Products |

|---|---|---|

| Water / Moisture | Reacts violently[6] | Ethylphosphonic acid, Hydrogen chloride[1] |

| Strong Oxidizing Agents | Incompatible[6] | - |

| Heat / Fire | Decomposition | CO, CO₂, Phosphorus oxides, Phosphine, HCl[6] |

| Ethers (with metal salts) | Vigorous or explosive reaction[7][8] | - |

Applications in Chemical Synthesis

This compound is primarily used as a reactive intermediate for introducing the ethylphosphonate moiety into other molecules. Its two reactive chlorine atoms allow for stepwise or simultaneous substitution.

It is a documented precursor for various compounds, including:

These applications highlight its role in producing flame retardants, herbicides, and as a building block for phosphonate (B1237965) derivatives with potential biological activity for drug development.[1][9]

References

- 1. CAS 1066-50-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound 98 1066-50-8 [sigmaaldrich.com]

- 5. Phosphonic dichloride, ethyl- | C2H5Cl2OP | CID 70596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Buy this compound | 1066-50-8 [smolecule.com]

Ethylphosphonic dichloride molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic dichloride (CAS No: 1066-50-8) is a reactive organophosphorus compound with the molecular formula C₂H₅Cl₂OP.[1][2] It serves as a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including pesticides, flame retardants, and pharmacologically active molecules.[3] This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Molecular Formula and Structure

This compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group and two chlorine atoms.

Molecular Formula: C₂H₅Cl₂OP[1][2]

Canonical SMILES: CCP(=O)(Cl)Cl[2]

InChI: InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3[1]

InChIKey: OWGJXSYVHQEVHS-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 146.94 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.376 g/mL at 25 °C | |

| Boiling Point | 71-72 °C at 12 mmHg | |

| Refractive Index | n20/D 1.465 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in chloroform (B151607) and dichloromethane | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectrum available from Sigma-Aldrich | [1] |

| ¹³C NMR | Spectrum available from Sigma-Aldrich | [1] |

| ³¹P NMR | Data available in various databases | |

| IR Spectroscopy | Neat spectrum available from Sigma-Aldrich | [1] |

| Mass Spectrometry | GC-MS data available from NIST | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in further research. Two common methods are outlined below.

Synthesis of this compound via Thionyl Chloride

This method involves the chlorination of a dialkyl ethylphosphonate using thionyl chloride, often with a catalyst.

Experimental Protocol:

-

To a reaction vessel equipped with a reflux condenser and a dropping funnel, add 1 mole of diethyl ethylphosphonate.

-

Add a catalytic amount (e.g., 0.01-0.05 moles) of a suitable catalyst, such as dimethylformamide (DMF).

-

Heat the mixture to reflux.

-

Slowly add 2.2 to 2.5 moles of thionyl chloride dropwise to the refluxing mixture.

-

After the addition is complete, continue to heat the reaction mixture at reflux until the evolution of gas (sulfur dioxide and ethyl chloride) ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess unreacted thionyl chloride under a water-jet vacuum.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of this compound via Oxalyl Chloride

This method provides a milder alternative for chlorination.

Experimental Protocol:

-

Dissolve rigorously dried ethylphosphonic acid in dry tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere.

-

Add 2.1 equivalents of pyridine (B92270) dropwise to the solution at room temperature.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.1 equivalents of oxalyl chloride dropwise. A precipitate will form immediately, and slight gas evolution may be observed.

-

After the addition is complete, stir the mixture for 1 hour at -78 °C.

-

Allow the reaction mixture to warm to room temperature over a 1-hour period.

-

The resulting this compound can be isolated and purified by standard procedures.

Applications in Synthesis

A primary application of this compound is in the synthesis of various phosphonate (B1237965) esters and other derivatives through nucleophilic substitution at the phosphorus center.

Synthesis of Ethylphosphonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding phosphonate esters. This is a versatile method for introducing the ethylphosphonate moiety into a wide range of molecules.

Caption: Synthetic pathway for ethylphosphonate esters.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1] It is fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1] It is also toxic if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The compound is moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For more detailed information, please refer to the cited resources.

References

Synthesis of Ethylphosphonic Dichloride from Phosphorus Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing ethylphosphonic dichloride, a key intermediate in the synthesis of various organophosphorus compounds, starting from phosphorus trichloride (B1173362). This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to aid in laboratory-scale synthesis.

Core Synthetic Strategies

There are two principal methods for the synthesis of this compound originating from phosphorus trichloride:

-

Direct Synthesis via the Kinnear-Perren Reaction: This is a direct, one-pot synthesis that involves the reaction of phosphorus trichloride with an alkyl halide (ethyl chloride) in the presence of a Lewis acid catalyst, typically aluminum trichloride. The reaction proceeds through the formation of a stable intermediate, an alkyltrichlorophosphonium tetrachloroaluminate salt, which is subsequently hydrolyzed to yield the final product.[1]

-

Indirect Synthesis via Diethyl Phosphite (B83602) Intermediate: This two-step process first involves the synthesis of diethyl phosphite from phosphorus trichloride and ethanol. The resulting diethyl phosphite is then chlorinated using a suitable agent, such as thionyl chloride, to produce this compound.

Direct Synthesis: The Kinnear-Perren Reaction

The Kinnear-Perren reaction provides a direct pathway to this compound from phosphorus trichloride.[1]

Signaling Pathway Diagram

Caption: Kinnear-Perren reaction pathway for this compound synthesis.

Experimental Protocol

Materials:

-

Phosphorus trichloride (PCl₃)

-

Ethyl chloride (C₂H₅Cl)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl) or Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

-

Complex Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place anhydrous aluminum trichloride (1.0 mol) and phosphorus trichloride (1.0 mol).[2]

-

Cool the mixture in an ice bath and slowly add ethyl chloride (1.15 mol) with vigorous stirring.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[2]

-

Heat the reaction mixture to 100°C for 1 hour to complete the formation of the solid ethyltrichlorophosphonium tetrachloroaluminate complex.[2]

-

Cool the reaction mixture and suspend the solid complex in anhydrous methylene chloride.

-

-

Hydrolysis:

-

Cool the suspension of the complex in a dry ice-acetone bath to between -10°C and -20°C.[3]

-

With vigorous stirring, slowly add water (approximately 7-10 molar equivalents) or cold concentrated hydrochloric acid.[3][4] Maintain the temperature below -10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

-

Quantitative Data

| Parameter | Value | Reference(s) |

| Molar Ratio (PCl₃:AlCl₃:EtCl) | 1.0 : 1.0 : 1.15 | [2] |

| Complex Formation Temperature | Room temperature, then 100°C | [2] |

| Complex Formation Time | 2 hours at RT, 1 hour at 100°C | [2] |

| Hydrolysis Temperature | -10°C to -20°C | [3] |

| Boiling Point | 71-72 °C / 12 mmHg | [5] |

| Reported Yield | 54.5% (for a similar dichloride) |

Indirect Synthesis via Diethyl Phosphite

This method involves the initial formation of diethyl phosphite, which is subsequently chlorinated.

Experimental Workflow Diagram

Caption: Workflow for the indirect synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl Phosphite

A detailed protocol for this step can be found in the literature concerning diethyl phosphite synthesis.

Step 2: Chlorination of Diethyl Phosphite

Materials:

-

Diethyl phosphite ((C₂H₅O)₂P(O)H)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place an excess of thionyl chloride (e.g., 2.5 molar equivalents).[6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the thionyl chloride to reflux.

-

-

Addition of Diethyl Phosphite:

-

Slowly add diethyl phosphite (1.0 molar equivalent) dropwise to the boiling thionyl chloride.[6] An intense evolution of sulfur dioxide and ethyl chloride will occur.

-

-

Reaction Completion and Work-up:

-

Purification:

-

The remaining crude product is this compound.

-

Purify by vacuum distillation.

-

Quantitative Data

| Parameter | Value | Reference(s) |

| Molar Ratio (Diethyl Phosphite:SOCl₂) | 1 : >2 | [6] |

| Catalyst | N,N-Dimethylformamide (DMF) | [7][8] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | ~18 hours | [6] |

| Reported Yield | Up to 100% (crude) | [6] |

| Boiling Point | 71-72 °C / 12 mmHg | [5][9] |

Safety Considerations

-

Phosphorus trichloride , thionyl chloride , and This compound are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

The reactions are moisture-sensitive; therefore, anhydrous conditions should be maintained.

-

The reactions can be exothermic and may generate corrosive and toxic gases (HCl, SO₂). Proper quenching and scrubbing procedures should be in place.

References

- 1. Kinnear–Perren reaction - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 二氯化乙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US4213922A - Process for producing phosphonic acid halides - Google Patents [patents.google.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. EP0227918B1 - Process for preparing phosphonic-acid dichlorides - Google Patents [patents.google.com]

- 9. This compound | 1066-50-8 [amp.chemicalbook.com]

Physical and chemical properties of ethylphosphonic dichloride

An In-depth Technical Guide to Ethylphosphonic Dichloride

Abstract

This compound (CAS No: 1066-50-8), a highly reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse range of organophosphorus chemicals.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its key applications in research and development. It is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a technical understanding of this versatile reagent.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a dense, moisture-sensitive compound soluble in organic solvents like chloroform (B151607) and dichloromethane.[2][3] Its high reactivity, particularly with water, is a defining characteristic.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅Cl₂OP | [2][5] |

| Linear Formula | C₂H₅P(O)Cl₂ | |

| Molecular Weight | 146.94 g/mol | [5] |

| CAS Number | 1066-50-8 | [2] |

| EC Number | 213-918-3 | [2] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Density | 1.376 g/mL at 25 °C | |

| Boiling Point | 71-72 °C at 12 mmHg | |

| Refractive Index | n20/D 1.465 | |

| Solubility | Soluble in chloroform and dichloromethane | [2][3] |

| InChI Key | OWGJXSYVHQEVHS-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCP(=O)(Cl)Cl | [2] |

Chemical Reactivity and Stability

Reactivity: this compound's reactivity is dominated by the two phosphorus-chlorine bonds.[1] It reacts violently with water in a hydrolytic process to form ethylphosphonic acid and corrosive hydrogen chloride (HCl) gas.[1][4][6][7] This moisture sensitivity necessitates handling under anhydrous conditions.[2][4] It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[4][6]

Stability: The compound is stable under standard ambient conditions when kept dry.[8] However, it is sensitive to moisture and heat.[4][8] Upon intense heating, it can form explosive mixtures with air.[8]

Hazardous Decomposition: In the event of a fire, this compound can decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), oxides of phosphorus, and hydrogen chloride gas.[4][8]

Figure 1. Hydrolysis reaction of this compound.

Experimental Protocols

Synthesis Methodologies

Several methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Method 1: Chlorination with Thionyl Chloride This is a common and effective method for converting phosphonic acids or their esters into the corresponding dichloride.[9] Dialkyl phosphonates can be reacted with thionyl chloride (SOCl₂), a powerful chlorinating agent, to yield this compound.[9] The reaction is often facilitated by a catalyst.[10]

Method 2: Chlorination with Oxalyl Chloride A detailed laboratory-scale synthesis can be performed using oxalyl chloride, which acts as a milder chlorinating agent compared to thionyl chloride.[9]

-

Protocol:

-

Rigorously dried ethylphosphonic acid is dissolved in dry tetrahydrofuran (B95107) (THF).[9]

-

Pyridine (B92270) is added dropwise to the solution at room temperature.[9]

-

The flask is cooled to -78°C.[9]

-

Oxalyl chloride is added dropwise, resulting in the immediate formation of a precipitate and slight gas evolution.[9]

-

The product, this compound, is then isolated from the reaction mixture.

-

Figure 2. General synthesis workflow for this compound.

Analytical Methods

The analysis of this compound and its derivatives is crucial for purity assessment and reaction monitoring. Due to the polarity of the parent acid, derivatization is often required before analysis by gas chromatography.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for analyzing the volatile derivatives of ethylphosphonic acid.[11]

-

Protocol for Derivatization and Analysis:

-

Microsynthesis of Esters: In a vial, an appropriate alcohol is mixed with pyridine and a 10% solution of this compound in n-hexane.[11]

-

The mixture is vortexed and heated at 60°C for 60 minutes to form the corresponding ethylphosphonate esters.[11]

-

Extraction: Deionized water is added, and the mixture is shaken. Subsequently, n-hexane is added, and the mixture is shaken again.[11]

-

The upper organic phase, containing the ester derivatives, is collected and dried over anhydrous sodium sulfate.[11]

-

Analysis: The resulting standard solutions are analyzed by GC-MS, using either electron ionization (EI) or chemical ionization (CI) modes.[11] CI, with methane (B114726) as the reaction gas, is particularly useful as it often produces protonated analyte molecules with high relative intensities, aiding in identification.[11]

-

Applications in Research and Drug Development

This compound is not an end-product but a versatile building block for creating more complex organophosphorus compounds.[9]

-

Synthesis of Organophosphorus Esters: It reacts with various alcohols or phenols to produce a wide array of esters.[9] These esters have applications as:

-

Synthesis of Phosphonic Acids: Through hydrolysis, it yields ethylphosphonic acid, which can be used as a chelating agent for metal ions or as a corrosion inhibitor.[9]

-

Synthesis of Phosphonates: It is a precursor for phosphonates, molecules containing a stable phosphorus-carbon bond.[9] These have applications as:

-

Nucleic Acid Analogs: Modified nucleotides containing phosphonate (B1237965) groups are used in therapeutic research and to study nucleotide function.[9]

-

Biocatalysts: Certain phosphonates can catalyze biological reactions, offering potential in biotechnology.[9]

-

Figure 3. Synthetic applications of this compound.

Safety and Hazards

This compound is a hazardous chemical that must be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

-

Toxicity: It is classified as acutely toxic and is fatal if swallowed and toxic if inhaled or in contact with skin.[2][5]

-

Corrosivity: It causes severe skin burns and eye damage.[2][4][5]

-

Handling: Work should be conducted in a well-ventilated area or outdoors.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]

-

Storage: Store in a well-ventilated, locked-up place with the container tightly closed.[2] It is moisture-sensitive and should be protected from exposure to water.[2][4]

References

- 1. CAS 1066-50-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Phosphonic dichloride, ethyl- | C2H5Cl2OP | CID 70596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Buy this compound | 1066-50-8 [smolecule.com]

- 10. US4871486A - Process for making mthis compound - Google Patents [patents.google.com]

- 11. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethylphosphonic Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylphosphonic dichloride (CAS No. 1066-50-8) is a reactive organophosphorus compound utilized as an intermediate in the synthesis of various biologically active molecules and functional materials. A thorough understanding of its solubility in organic solvents is critical for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for quantitative solubility determination, and presents data for structurally similar compounds to offer a comparative context. Due to a lack of publicly available quantitative solubility data for this compound, this guide equips researchers with the methodologies required to generate this crucial data in-house.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent relative to its own molecular structure.

| Property | Value | Source |

| Molecular Formula | C₂H₅Cl₂OP | [1] |

| Molecular Weight | 146.94 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.376 g/mL at 25 °C | |

| Boiling Point | 71-72 °C at 12 mmHg | |

| Refractive Index | n20/D 1.465 | |

| Reactivity | Reacts with water | [3] |

Qualitative Solubility of this compound

While quantitative data is scarce, several sources provide qualitative descriptions of this compound's solubility in organic solvents.

| Solvent | Solubility | Source |

| Organic Solvents (General) | Soluble | [3] |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

Solubility of Structurally Similar Compounds

In the absence of extensive data for this compound, examining the solubility of structurally analogous compounds can provide valuable insights. Phenylphosphonic dichloride, which shares the phosphonic dichloride functional group, is reported to be miscible with several non-polar and polar aprotic solvents.

Table 3.1: Solubility of Phenylphosphonic Dichloride

| Solvent | Solubility | Source |

| Benzene | Miscible | [4][5][6][7][8] |

| Chloroform | Miscible | [4][5][6][7][8] |

| Dimethyl Sulfoxide (DMSO) | Miscible | [6][7][8] |

| Carbon Tetrachloride | Miscible | [4][5][7] |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following is a detailed protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.[9][10]

4.1. Materials

-

This compound

-

Selected organic solvent (analytical grade, anhydrous)

-

Series of sealable, temperature-controlled vials or flasks

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated pipettes or syringes

-

Thermostatic shaker or water bath

-

Filtration apparatus (if necessary for clarifying saturated solutions)

-

Drying oven

-

Fume hood

4.2. Procedure

-

Preparation of Saturated Solutions:

-

In a series of vials, add a fixed, known volume of the organic solvent.

-

Incrementally add known volumes of this compound to each vial.

-

Seal the vials tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A small excess of the liquid solute should be visible as a separate phase to confirm saturation.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette or syringe.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the aliquot to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a gentle stream of inert gas (e.g., nitrogen) or vacuum can be used to facilitate evaporation.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without degrading the this compound.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

4.3. Calculation of Solubility

The solubility can be calculated as follows:

-

Mass of Solute (this compound): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of Solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): (Mass of solute / Volume of solvent in aliquot) x 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Conclusion

References

- 1. Phosphonic dichloride, ethyl- | C2H5Cl2OP | CID 70596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1066-50-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Phenylphosphonic dichloride | 824-72-6 [chemicalbook.com]

- 8. Phenylphosphonic dichloride CAS 824-72-6 - Buy Phenylphosphonic dichloride, CAS 824-72-6, C6H5Cl2OP Product on BOSS CHEMICAL [bosschemical.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Electrophilicity of the Phosphorus Center in Ethylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylphosphonic dichloride (EPDC) is a highly reactive organophosphorus compound of significant interest in synthetic chemistry, serving as a key intermediate in the preparation of a diverse range of products, including flame retardants, herbicides, and pharmacologically active agents. The reactivity of EPDC is dominated by the electrophilic nature of its phosphorus center, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the factors governing the electrophilicity of the phosphorus atom in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of organophosphorus compounds.

Introduction

The phosphorus atom in this compound (C₂H₅P(O)Cl₂) is bonded to an ethyl group, a doubly bonded oxygen atom, and two chlorine atoms. This arrangement of electronegative atoms, particularly the oxygen and chlorine, withdraws electron density from the phosphorus atom, rendering it highly electrophilic and thus a prime target for nucleophiles. Understanding the extent of this electrophilicity is crucial for controlling the reactivity of EPDC and for the rational design of synthetic routes to more complex organophosphorus molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for the identification and characterization of the compound in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₅Cl₂OP | [1][2] |

| Molecular Weight | 146.94 g/mol | [3] |

| CAS Number | 1066-50-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.376 g/mL at 25 °C | [3] |

| Boiling Point | 71-72 °C at 12 mmHg | [3] |

| Refractive Index (n20/D) | 1.465 | [3] |

| ³¹P NMR Chemical Shift (est.) | +30 to +50 ppm (relative to 85% H₃PO₄) | [4][5][6] |

Note: The ³¹P NMR chemical shift is an estimated range based on similar phosphonic dichloride compounds. The exact value can vary depending on the solvent and other experimental conditions.

Factors Influencing the Electrophilicity of the Phosphorus Center

The high electrophilicity of the phosphorus atom in this compound is a result of several contributing factors:

-

Inductive Effect: The two chlorine atoms and the oxygen atom are highly electronegative, leading to a significant withdrawal of electron density from the phosphorus atom through the sigma bonds. This inductive effect creates a substantial partial positive charge on the phosphorus center.

-

Mesomeric Effect: The P=O double bond further enhances the electrophilicity. The oxygen atom can pull electron density from the phosphorus through resonance, increasing its positive character.

-

Leaving Group Ability: The chloride ions are excellent leaving groups, which facilitates nucleophilic substitution reactions at the phosphorus center.

Reactivity and Mechanistic Pathways

The electrophilic phosphorus center in this compound readily reacts with a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents. These reactions typically proceed via a nucleophilic substitution mechanism.

Nucleophilic Substitution Reactions

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) is illustrated below. The reaction can proceed through a concerted Sₙ2-like pathway or a stepwise mechanism involving a pentacoordinate intermediate.[7] The exact pathway can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.[7]

Caption: Generalized mechanism for nucleophilic substitution at the phosphorus center of this compound.

Quantitative Reactivity Data

Table 2: Representative Reactivity Data

| Reaction Type | Nucleophile | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Esterification | Alcohols | - | 45-60 kJ/mol | [7] |

| Substitution | Specific Nucleophile | 1.2 x 10³ M⁻¹s⁻¹ (at 25 °C) | - | [7] |

Note: Specific rate constants are highly dependent on the nucleophile, solvent, and temperature.

Experimental Protocols

Synthesis of this compound from Ethylphosphonic Acid

This protocol describes the synthesis of this compound from ethylphosphonic acid using thionyl chloride.

Materials:

-

Ethylphosphonic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343)

-

Anhydrous dimethylformamide (DMF) (catalyst)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place ethylphosphonic acid.

-

Add dry toluene to the flask to create a slurry.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride from the dropping funnel to the stirred slurry. An exothermic reaction will occur with the evolution of HCl and SO₂ gas.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Distill the mixture under reduced pressure to remove the toluene and excess thionyl chloride.

-

Collect the fraction corresponding to this compound (boiling point: 71-72 °C at 12 mmHg).[3]

Caption: Workflow for the synthesis of this compound.

Synthesis of Diethyl Ethylphosphonate

This protocol details the reaction of this compound with ethanol (B145695) to form diethyl ethylphosphonate.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous triethylamine (B128534) (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of anhydrous ethanol and anhydrous triethylamine in anhydrous diethyl ether.

-

Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution of this compound. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with a small amount of water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude diethyl ethylphosphonate by vacuum distillation.

Computational Analysis

While specific computational studies detailing the electrophilicity of this compound were not found in the surveyed literature, theoretical calculations on similar organophosphorus compounds can provide valuable insights. Parameters such as the Mulliken charge on the phosphorus atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are good indicators of electrophilicity. A higher positive Mulliken charge and a lower LUMO energy generally correlate with increased electrophilicity. For this compound, it is expected that the phosphorus atom would possess a significant positive Mulliken charge and a low-lying LUMO, consistent with its observed high reactivity towards nucleophiles.

Applications in Drug Development and Research

The electrophilic nature of this compound makes it a versatile building block for the synthesis of various organophosphorus compounds with potential applications in drug development and research. For example, it can be used to synthesize phosphonate (B1237965) analogs of amino acids, nucleotides, and other biologically relevant molecules. These analogs can act as enzyme inhibitors, haptens for antibody production, or probes for studying biological processes.[7]

Conclusion

The phosphorus center in this compound is highly electrophilic due to the combined inductive and mesomeric effects of the attached oxygen and chlorine atoms. This inherent reactivity makes it a valuable reagent for the synthesis of a wide array of organophosphorus compounds. A thorough understanding of its electrophilicity, reactivity patterns, and handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects, supported by available data and established experimental protocols. Further quantitative and computational studies would be beneficial to provide a more detailed and predictive model of its reactivity.

References

- 1. CAS 1066-50-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1066-50-8 [amp.chemicalbook.com]

- 3. 二氯化乙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 31P [nmr.chem.ucsb.edu]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 7. Buy this compound | 1066-50-8 [smolecule.com]

Theoretical Insights into the Reaction Mechanisms of Ethylphosphonic Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic dichloride (EPDC) is a reactive organophosphorus compound and a key intermediate in the synthesis of a variety of valuable molecules, including pharmaceuticals and agrochemicals. Its reactivity is dominated by the electrophilic phosphorus center, making it susceptible to nucleophilic attack. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes, optimizing synthesis protocols, and designing novel derivatives.

This technical guide provides an in-depth overview of the theoretical studies on the reaction mechanisms of this compound and related phosphonic dichlorides. Due to a lack of specific theoretical investigations focused solely on this compound in the reviewed literature, this guide draws upon computational studies of analogous organophosphorus compounds to elucidate the likely reaction pathways. The principles of hydrolysis and nucleophilic substitution at the phosphoryl center are discussed, supported by data from relevant theoretical and experimental work.

Core Reaction Mechanisms

The primary reactions of this compound involve nucleophilic substitution at the phosphorus atom, leading to the displacement of one or both chloride ions. The two most significant reaction types are hydrolysis and substitution with other nucleophiles.

Hydrolysis

The reaction of this compound with water is a vigorous process that ultimately yields ethylphosphonic acid and hydrochloric acid. Theoretical studies on analogous phosphorus halides, such as dimethyl phosphoryl chloride ((MeO)₂POCl), suggest that the mechanism of hydrolysis can be influenced by the reaction medium.[1]

Proposed Pathways:

-

Bifunctional Catalysis: In this pathway, a water molecule acts as both a nucleophile and a proton shuttle. One water molecule attacks the phosphorus center while another facilitates proton transfer, leading to a concerted or near-concerted process. This mechanism is often favored in the gas phase.[1]

-

General Base Catalysis: In an aqueous environment, additional water molecules can act as a general base, accepting a proton from the attacking water molecule and thereby increasing its nucleophilicity. This pathway is often favored in solution.[1]

Caption: Proposed hydrolysis pathways for this compound.

Nucleophilic Substitution

The reaction of this compound with various nucleophiles (e.g., alcohols, amines, thiols) is a cornerstone of its synthetic utility. Theoretical studies on related P-stereogenic phosphoryl chlorides suggest that the mechanism can vary depending on factors such as the nature of the nucleophile, temperature, and stoichiometry.[2][3]

Proposed Mechanisms:

-

Sₙ2-like Mechanism: This is a concerted mechanism involving a single pentacoordinate transition state where the nucleophile attacks the phosphorus center from the backside relative to the leaving group (one of the chlorine atoms).[2][3] This pathway typically results in an inversion of the stereochemical configuration at the phosphorus center.

-

Addition-Elimination (A-E) Mechanism: This is a stepwise mechanism that proceeds through a pentacoordinate intermediate, often a trigonal bipyramidal (TBP) structure.[2][3] The stability of this intermediate can allow for pseudorotation (e.g., Berry pseudorotation), which can lead to a mixture of retention and inversion products. The nature of the nucleophile and the reaction conditions can influence whether the intermediate undergoes pseudorotation before the leaving group is expelled.

Caption: General mechanisms for nucleophilic substitution at the phosphorus center of this compound.

Computational Methodologies

Theoretical studies of reaction mechanisms of organophosphorus compounds typically employ quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method.

Typical Computational Protocol:

-

Geometry Optimization: The 3D structures of reactants, transition states, intermediates, and products are optimized to find the lowest energy conformations.

-

Frequency Calculations: These are performed to characterize the nature of the stationary points. Reactants, intermediates, and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to confirm that a transition state connects the correct reactants and products.

-

Solvation Modeling: To simulate reactions in solution, implicit solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules are included in the calculations.

Caption: A typical workflow for the computational study of reaction mechanisms.

Quantitative Data from Analogous Systems

| Reaction | Medium | Calculated Free Energy of Activation (kcal/mol) | Proposed Mechanism |

| (MeO)₂POF + H₂O | Reaction Field | 23 | Bifunctional Catalysis |

| (MeO)₂POCl + H₂O | Reaction Field | ~20 | General Base Catalysis |

Note: These values are for analogous systems and should be considered as estimates for the reactions of this compound.

Experimental Protocols

Detailed experimental protocols for studying the reaction mechanisms of this compound are not extensively published. However, general procedures for the hydrolysis and nucleophilic substitution of organophosphorus halides can be adapted.

General Protocol for Monitoring Hydrolysis:

-

Reactant Preparation: A solution of this compound in a suitable inert solvent (e.g., acetonitrile, dioxane) is prepared.

-

Reaction Initiation: A known amount of water is added to the solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored over time using techniques such as:

-

³¹P NMR Spectroscopy: To observe the disappearance of the starting material and the appearance of hydrolysis products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile products.

-

Conductivity Measurements: To follow the production of HCl.

-

-

Data Analysis: The kinetic data obtained are used to determine the rate law and propose a reaction mechanism.

General Protocol for Nucleophilic Substitution:

-

Reactant Preparation: A solution of this compound and the desired nucleophile (e.g., an alcohol in the presence of a non-nucleophilic base like triethylamine) is prepared in an anhydrous solvent.

-

Reaction Conditions: The reaction is carried out at a specific temperature, and aliquots are taken at various time intervals.

-

Analysis: The composition of the reaction mixture is analyzed by methods such as ³¹P NMR, GC-MS, or HPLC to determine the conversion and product distribution.

-

Stereochemical Analysis: For reactions involving chiral centers, stereochemical outcomes (inversion vs. retention) can be determined using chiral chromatography or NMR with chiral shift reagents.

Conclusion

While direct theoretical studies on the reaction mechanisms of this compound are limited, a comprehensive understanding can be built upon the extensive research conducted on analogous organophosphorus compounds. The hydrolysis is expected to proceed via bifunctional or general base catalysis, while nucleophilic substitution can occur through either a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism. The specific pathway is likely influenced by the nucleophile, solvent, and temperature.

Future computational studies employing DFT and other high-level theoretical methods are needed to provide a more precise and quantitative understanding of the reaction landscape of this important synthetic intermediate. Such studies would be invaluable for the rational design of synthetic routes and the development of novel phosphonate-based compounds in the pharmaceutical and agrochemical industries.

References

- 1. Ab initio and DFT studies on hydrolyses of phosphorus halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Ethylphosphonic Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylphosphonic dichloride (C₂H₅P(O)Cl₂), a key intermediate in the synthesis of various organophosphorus compounds. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.4 | d t | J(H,H) = 7.7, J(P,H) = 18.0 | -CH₂- |

| ~1.4 | d t | J(H,H) = 7.7, J(P,H) = 22.0 | -CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative example.

1.1.2. ¹³C NMR Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ~30 | J(P,C) ≈ 105 | -CH₂- |

| ~6 | J(P,C) ≈ 5 | -CH₃ |

Note: The carbon signals are split into doublets due to coupling with the phosphorus nucleus.

1.1.3. ³¹P NMR Data

| Chemical Shift (δ) ppm |

| ~45 |

Note: The ³¹P chemical shift is referenced to 85% H₃PO₄. This value is an estimate based on related compounds and may vary.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (asymmetric, -CH₃) |

| ~2945 | Medium | C-H stretch (asymmetric, -CH₂) |

| ~2880 | Medium | C-H stretch (symmetric, -CH₃) |

| ~1460 | Medium | C-H bend (scissoring, -CH₂) |

| ~1385 | Medium | C-H bend (symmetric, -CH₃) |

| ~1260 | Strong | P=O stretch |

| ~1040 | Strong | P-C stretch |

| ~530 | Strong | P-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 146 | Moderate | [M]⁺ (³⁵Cl₂) |

| 148 | Moderate | [M+2]⁺ (³⁵Cl³⁷Cl) |

| 150 | Low | [M+4]⁺ (³⁷Cl₂) |

| 117 | High | [M - C₂H₅]⁺ |

| 81 | High | [POCl₂]⁺ |

| 63 | Moderate | [POCl]⁺ |

| 47 | Moderate | [PO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

-

This compound (reagent grade)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Prepare a ~5-10% (v/v) solution of this compound in CDCl₃ in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully invert it several times to ensure homogeneity.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer for the sample.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Use a spectral width of approximately 10 ppm, centered around 5 ppm.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a spectral width of approximately 50 ppm, centered around 25 ppm.

-

For ³¹P NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a spectral width of approximately 100 ppm, centered around 50 ppm. Use an external reference of 85% H₃PO₄.

-

Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ³¹P spectrum to the external standard.

IR Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

-

This compound (reagent grade)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) and lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with isopropanol and lint-free wipes after the measurement.

-

Process the spectrum by subtracting the background and performing any necessary baseline corrections.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (reagent grade)

-

Dichloromethane (B109758) (HPLC grade)

-

GC-MS system with an EI source

Procedure:

-

Prepare a dilute solution of this compound in dichloromethane (approximately 1 mg/mL).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of this compound.

-

Set the mass spectrometer to operate in EI mode with an ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 10-200.

-

Identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Spin-spin coupling in the ¹H NMR spectrum of this compound.

An In-depth Technical Guide on the Thermochemical Properties of Ethylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of ethylphosphonic dichloride (C₂H₅P(O)Cl₂). Due to a scarcity of direct experimental data for this specific compound, this guide leverages data from structurally similar organophosphorus compounds to provide reasonable estimations and context. Detailed experimental protocols for determining these properties are also provided.

Physicochemical and Thermochemical Data

The following tables summarize the available and estimated physicochemical and thermochemical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Citation |

| Molecular Formula | C₂H₅Cl₂OP | [1][2] |

| Molecular Weight | 146.94 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.376 g/mL at 25 °C | [2] |

| Boiling Point | 71-72 °C at 12 mmHg | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in chloroform (B151607) and dichloromethane | [3] |

Table 2: Thermochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Notes | Source/Citation |

| Heat of Combustion (ΔH°c) | -11.0 x 10⁶ J/kg (estimated) | This compound | Estimated based on the value for ethyl phosphorodichloridate. | [4] |

| -11.0 x 10⁶ J/kg | Ethyl phosphorodichloridate | Structurally similar compound. | [4] | |

| Enthalpy of Formation (ΔH°f) | -133.1 kcal/mol (for liquid) | Mthis compound | Closely related compound. The value for this compound is expected to be in a similar range. | [5] |

| Entropy (S°) | Not available | This compound | ||

| Specific Heat Capacity (Cp) | Not available | This compound |

Thermal Decomposition

Upon heating, this compound is expected to decompose. While a detailed experimental study on its specific decomposition pathway is not available, information on related organophosphorus compounds suggests a likely course of degradation. The primary hazardous decomposition products are reported to be oxides of phosphorus, hydrogen chloride gas, carbon monoxide, and carbon dioxide[4].

The thermal decomposition of dialkyl alkylphosphonates, which share the P-C and P=O bonds, proceeds through the elimination of an alkene to form a phosphonic acid[6][7]. A similar initial step for this compound could involve the elimination of ethene.

Hypothetical Thermal Decomposition Pathway of this compound

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of this compound are crucial for obtaining accurate data. The following sections outline the methodologies for key experiments. Given the reactive and moisture-sensitive nature of this compound, specific handling precautions are necessary.

This protocol is adapted for a corrosive and volatile liquid.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound.

Materials:

-

Adiabatic bomb calorimeter[8]

-

Acid-resistant bomb vessel[9]

-

Gelatin capsules or other suitable containers for volatile liquids[10]

-

Ignition wire (e.g., nickel-chromium)[10]

-

Cotton fuse[9]

-

High-purity oxygen

-

Distilled water

-

Standard substance for calibration (e.g., benzoic acid)

-

Analytical balance

Procedure:

-

Calibration: Calibrate the calorimeter using a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

-

Sample Preparation:

-

Accurately weigh a gelatin capsule.

-

Using a syringe, carefully fill the capsule with a known mass (typically 0.5 - 1.0 g) of this compound in a fume hood.

-

Seal the capsule to prevent evaporation and reaction with atmospheric moisture.

-

Place the sealed capsule in the crucible of the bomb.

-

-

Assembly:

-

Attach a weighed piece of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the capsule.

-

Add a small, known volume of distilled water to the bottom of the bomb to saturate the internal atmosphere and dissolve the acid products.

-

Carefully seal the bomb.

-

Purge the bomb with oxygen to remove air and then pressurize it with oxygen to approximately 30 atm.

-

-

Combustion:

-

Submerge the sealed bomb in the calorimeter bucket containing a known mass of distilled water.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the ignition wire.

-

Record the temperature rise of the water in the calorimeter at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Analysis:

-

After the experiment, release the pressure from the bomb and collect the liquid for analysis of acid formation (e.g., titration to correct for the heat of formation of nitric and hydrochloric acids).

-

Measure the length of any unburned ignition wire.

-

-

Calculation: Calculate the heat of combustion of the sample, making corrections for the heat of combustion of the capsule, the fuse wire, and the formation of acids.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Objective: To determine the heat capacity, and to identify and quantify thermal transitions such as melting, boiling, and decomposition.

Materials:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., gold-plated stainless steel or high-pressure crucibles to contain corrosive and volatile substances)

-

Inert purge gas (e.g., nitrogen or argon)

-

Reference material (e.g., an empty, sealed pan)

-

Analytical balance

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

In an inert atmosphere (e.g., a glovebox), place a small, accurately weighed sample (typically 1-5 mg) into a hermetically sealed pan.

-

Prepare an identical empty sealed pan as a reference.

-

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a constant flow of inert purge gas.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Analysis: Analyze the resulting thermogram to determine:

-

Heat Capacity (Cp): From the displacement of the baseline.

-

Enthalpy of Transitions (ΔH): By integrating the area of endothermic or exothermic peaks.

-

Transition Temperatures: From the onset or peak temperatures of transitions.

-

Experimental Workflow for DSC Analysis

Caption: Workflow for performing Differential Scanning Calorimetry.

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert purge gas (e.g., nitrogen or argon)

-

Analytical balance

Procedure:

-

Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: In an inert atmosphere, place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.

-

Measurement:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a constant flow of inert purge gas.

-

Continuously record the sample mass as a function of temperature.

-

-

Analysis: Analyze the resulting thermogram (mass vs. temperature) to identify the onset of decomposition and the temperature ranges of mass loss steps. The derivative of the TGA curve can be used to determine the temperatures of maximum decomposition rates.

Experimental Workflow for TGA

Caption: Workflow for performing Thermogravimetric Analysis.

Conclusion

This technical guide has synthesized the currently available information on the thermochemical properties of this compound. While direct experimental data is limited, estimations based on similar compounds provide valuable insights. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the precise data necessary for advanced applications in drug development and other scientific fields. Further experimental and computational studies are warranted to fully characterize the thermochemical behavior of this important organophosphorus compound.

References

- 1. CAS 1066-50-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 二氯化乙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mthis compound [openmopac.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 9. scribd.com [scribd.com]

- 10. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

The Genesis of a Precursor: An In-depth Technical Guide to the Discovery and History of Ethylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic dichloride (C₂H₅P(O)Cl₂), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including pesticides, flame retardants, and pharmacologically active molecules. Its discovery in the latter half of the 19th century was a pivotal moment in the burgeoning field of organophosphorus chemistry, paving the way for the development of novel synthetic methodologies and the exploration of the unique properties of the carbon-phosphorus bond. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, offering researchers and drug development professionals a detailed understanding of this important chemical entity.

Historical Context and Discovery

The mid-19th century witnessed a surge of interest in the chemistry of elements other than carbon, with phosphorus emerging as a particularly fascinating subject of study. The pioneering work of chemists like Jean Pierre Boudet, who in the early 1800s generated traces of what was believed to be a "phosphoric ether," laid the groundwork for the field of organophosphorus chemistry.[1] However, it was the systematic investigations of the renowned German chemist August Wilhelm von Hofmann that truly propelled the field forward.

While much of the early focus was on phosphines and phosphate (B84403) esters, von Hofmann's extensive work on "phosphorus-bases" throughout the 1850s and beyond was instrumental.[1][2] This period of intense research culminated in the first reported synthesis of alkylphosphonic acid dichlorides. In 1873 , von Hofmann successfully synthesized methylphosphonic acid dichloride by chlorinating methylphosphonic acid with phosphorus pentachloride.[3] In the same body of work, he also reported the synthesis of its ethyl analog, This compound .[3] This discovery marked the first time a direct carbon-phosphorus bond was established in a phosphonic dihalide, opening up new avenues for the synthesis of a diverse range of organophosphorus compounds.

The Pioneering Synthesis: von Hofmann's Method

While the original 1873 publication by von Hofmann in Berichte der deutschen chemischen Gesellschaft lacks the detailed experimental protocols common in modern chemical literature, the synthetic route can be inferred from the available information and the chemical knowledge of the era. The reaction involved the treatment of ethylphosphonic acid with a strong chlorinating agent, phosphorus pentachloride.

The likely, albeit not explicitly detailed, reaction is as follows:

C₂H₅PO(OH)₂ + 2 PCl₅ → C₂H₅P(O)Cl₂ + 2 POCl₃ + 2 HCl

This reaction would have been a significant synthetic achievement, demonstrating a method to convert a phosphonic acid into its more reactive dichloride derivative.

Modern Synthetic Protocols

Over the past century and a half, synthetic methods for the preparation of this compound have evolved to be more efficient, safer, and higher-yielding. The use of hazardous reagents like phosphorus pentachloride has been largely supplanted by milder and more selective chlorinating agents. A common modern approach involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

This protocol is a representative example of a modern laboratory-scale synthesis.

Materials:

-

Diethyl ethylphosphonate

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalyst)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, is added diethyl ethylphosphonate (1 equivalent).

-

An excess of thionyl chloride (typically 2-3 equivalents) is added to the flask.

-

A catalytic amount of anhydrous DMF is carefully added to the reaction mixture.

-

The mixture is heated to reflux (approximately 76 °C) and stirred. The progress of the reaction can be monitored by gas chromatography (GC) or ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the excess thionyl chloride is removed by distillation under atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Yield: This method typically affords high yields of pure this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂H₅Cl₂OP |

| Molecular Weight | 146.94 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Boiling Point | 174.5 °C at 760 mmHg; 71-72 °C at 12 mmHg |

| Density | 1.376 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.465 |

| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane). Reacts with water. |

| CAS Number | 1066-50-8 |

Visualizing the Synthesis

Historical Synthesis Pathway

Caption: von Hofmann's 1873 synthesis of this compound.

Modern Synthesis Workflow

Caption: A typical modern laboratory synthesis workflow for this compound.

Conclusion

The discovery of this compound by August Wilhelm von Hofmann in 1873 was a landmark achievement in the history of organophosphorus chemistry. This discovery not only introduced a new class of reactive intermediates but also laid the foundation for the development of a vast array of organophosphorus compounds with diverse applications. While the original experimental details are a product of their time, the evolution of synthetic methodologies to produce this key precursor highlights the progress in chemical synthesis over the past 150 years. For today's researchers, a thorough understanding of the history and synthesis of this compound provides a valuable context for its continued use in the development of novel materials, agrochemicals, and pharmaceuticals.

References

An In-depth Technical Guide on the Key Characteristics of the P-Cl Bonds in Ethylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pivotal phosphorus-chlorine (P-Cl) bonds in ethylphosphonic dichloride (C₂H₅P(O)Cl₂). Understanding the nuances of these bonds is critical for professionals engaged in the synthesis of organophosphorus compounds, including flame retardants, pesticides, and pharmaceutical intermediates. This document outlines the structural parameters, energetic properties, and spectroscopic signatures of the P-Cl bonds, supported by detailed experimental methodologies.

Core Molecular Structure and P-Cl Bond Parameters

The geometry and key bond parameters of this compound in the gas phase have been determined by gas-phase electron diffraction (GED). The molecule adopts a staggered conformation with respect to the C-C bond. The phosphorus atom is tetrahedrally coordinated, bonded to an ethyl group, an oxygen atom, and two chlorine atoms.

Table 1: Experimental P-Cl Bond Characteristics in this compound

| Parameter | Value | Experimental Method |